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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Cy3 dye in direct
Stochastic Optical Reconstruction Microscopy (ASTORM), a powerful super-resolution imaging
technique. This document outlines the fundamental principles, offers detailed experimental
protocols, presents quantitative performance data, and illustrates key workflows, enabling
researchers to achieve nanoscale resolution in their cellular and molecular imaging studies.

Introduction to Cy3 in dASTORM

Direct STORM (dSTORM) is a single-molecule localization microscopy (SMLM) technique that
achieves super-resolution by temporally separating the fluorescence emission of individual
fluorophores. While many fluorophores can be used for dASTORM, the cyanine dye Cy3 and its
derivatives, particularly Cy3B, play a significant role, primarily in two distinct modes:

o As an Activator Dye in a Dye Pair: This is the most common application of Cy3 in STORM.
Paired with a reporter dye (e.g., Alexa Fluor 647 or Cy5), Cy3 facilitates the photoswitching
of the reporter. Upon illumination with a specific laser wavelength (typically ~561 nm), the
Cy3 "activator" helps to return the "reporter” dye from a long-lived dark state back to a
fluorescently active state, from which it can be excited (e.g., with a 647 nm laser) and
localized. This activator-reporter strategy allows for precise control over the blinking kinetics
of the reporter dye.
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e As a Standalone Photoswitchable Dye: Certain cyanine dyes, including Cy3B, can undergo
photoswitching independently in the presence of a specific imaging buffer. In this mode, a
single laser is used to both excite the dye and drive it into a dark state, with spontaneous or
light-assisted reactivation. Cy3B is particularly well-suited for this application due to its
enhanced photostability and brightness compared to the parent Cy3 molecule.

The choice between these two modes depends on the experimental design, desired labeling
density, and the specific biological question being addressed.

Data Presentation: Photophysical Properties of Cy3
and Cy3B for dASTORM

The performance of a fluorophore in dASTORM is determined by several key photophysical
parameters. The following table summarizes the quantitative characteristics of Cy3 and Cy3B
in common dSTORM imaging buffers, providing a basis for experimental design and dye
selection. The data is adapted from the comprehensive study by Dempsey et al., 2011, which
characterized 26 organic dyes for super-resolution imaging.[1]
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Fluorop Imaging L Fraction L
on Max n Max Switchi Duty Switchi
hore Buffer (after
(nm) (nm) ng Cycle ng
400s)
Event Cycles
10 mM
Cy3 550 570 MEA + ~450 ~0.003 ~0.1 ~50
GLOX
140 mM
BME + ~600 ~0.001 ~0.2 ~100
GLOX
10 mM
Cy3B 558 572 MEA + ~1300 ~0.0005 ~0.4 ~150
GLOX
140 mM
BME + ~2000 ~0.0004 ~0.5 ~250
GLOX
Note:

 MEA: Mercaptoethylamine
» BME: Beta-mercaptoethanol
e GLOX: Glucose Oxidase and Catalase oxygen scavenging system.

e Photon per Switching Event: The number of photons detected from a single fluorophore
during one "on" cycle. Higher values lead to better localization precision.

o On/Off Duty Cycle: The fraction of time a fluorophore spends in the fluorescent "on" state. A
lower duty cycle is desirable to ensure that only a sparse subset of fluorophores is active at
any given time.

o Survival Fraction: The fraction of molecules that remain photoswitchable after a defined
period of illumination. Higher values indicate greater photostability.
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e Number of Switching Cycles: The average number of times a single molecule can be
switched on and off before photobleaching.

Experimental Protocols

This section provides detailed protocols for sample preparation, imaging buffer formulation, and
dSTORM image acquisition using Cy3.

Protocol 1: Immunofluorescence Staining with Cy3-
Labeled Secondary Antibodies

This protocol describes the labeling of cellular targets using primary and Cy3-conjugated
secondary antibodies, a common approach for dASTORM imaging.

Materials:

Cells grown on #1.5 high-performance glass coverslips

o Phosphate-buffered saline (PBS)

 Fixation buffer: 4% paraformaldehyde (PFA) in PBS

e Permeabilization buffer: 0.1% Triton X-100 in PBS

» Blocking buffer: 3% bovine serum albumin (BSA) in PBS

e Primary antibody specific to the target of interest

e Cy3-conjugated secondary antibody

Mounting medium (optional, for temporary storage)

Procedure:

e Cell Culture and Fixation:

o Plate cells on clean, sterile #1.5 glass coverslips to an appropriate confluency.
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o Wash the cells twice with pre-warmed PBS.
o Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

o Wash the cells three times with PBS for 5 minutes each.

e Permeabilization (for intracellular targets):

o Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room

temperature.
o Wash the cells three times with PBS for 5 minutes each.
e Blocking:

o Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-
specific antibody binding.

e Primary Antibody Incubation:

o Dilute the primary antibody in blocking buffer to the manufacturer's recommended
concentration.

o Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or
overnight at 4°C.

o Wash the cells three times with PBS for 5 minutes each.
e Secondary Antibody Incubation:

o Dilute the Cy3-conjugated secondary antibody in blocking buffer. Protect the antibody from
light from this point forward.

o Incubate the cells with the secondary antibody solution for 1 hour at room temperature.
o Wash the cells three times with PBS for 5 minutes each.

o Post-fixation (optional but recommended):
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o Fix the cells again with 2% PFA in PBS for 10 minutes to crosslink the antibodies in place.

o Wash the cells three times with PBS.

e Sample Storage:

o The sample is now ready for dSSTORM imaging. If not imaging immediately, store the
coverslip in PBS at 4°C for a short period.

Protocol 2: Preparation of dASTORM Imaging Buffer

The composition of the imaging buffer is critical for achieving optimal photoswitching of Cy3. A
common and effective buffer is a GLOX-based system with a thiol-containing reducing agent.

Materials:
e Buffer A: 10 mM Tris-HCI (pH 8.0), 50 mM NacCl
o Buffer B: 50 mM Tris-HCI (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
e GLOX solution (100x stock):
o 14 mg Glucose Oxidase
o 50 pL of 17 mg/mL Catalase solution
o Dissolve in 200 pL of Buffer A. Store at 4°C for up to one week.
e 1 M Cysteamine (MEA) solution:
o 77 mg MEA-HCI
o Dissolve in 1 mL of 0.2 M HCI. Adjust pH to 8.0 with NaOH. Store in aliquots at -20°C.
Procedure (for 1 mL of imaging buffer):
o Start with 890 L of Buffer B.

e Add 100 pL of 1 M MEA solution (final concentration 100 mM).

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b8068894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8068894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Add 10 pL of 100x GLOX solution.

e Mix gently by pipetting. This imaging buffer should be prepared fresh immediately before
each imaging session.

Protocol 3: dASTORM Image Acquisition

This protocol outlines the general procedure for acquiring dSTORM data using a microscope
equipped for single-molecule localization.

Equipment:

Inverted fluorescence microscope with a high numerical aperture (NA = 1.4) objective.

Lasers: ~561 nm for Cy3 activation/excitation and ~647 nm for reporter dye excitation (if
using a dye pair).

Highly sensitive camera (EMCCD or sCMOS).

Appropriate filter sets to separate excitation and emission light.

Procedure:

Microscope Setup:

o Turn on the microscope, lasers, and camera, allowing them to stabilize for at least 30
minutes.

Sample Mounting:

o Mount the coverslip with the labeled cells in a suitable imaging chamber.

o Replace the PBS with the freshly prepared dSTORM imaging buffer.

Locate Region of Interest (ROI):

o Using low laser power, locate a cell of interest.

dSTORM Imaging (Cy3 as Activator for Alexa Fluor 647 Reporter):
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o Step 1: Drive Reporter to Dark State: llluminate the sample with high-intensity 647 nm
laser light (typically 1-5 kW/cm?) to excite the Alexa Fluor 647 and drive most molecules
into a dark state.

o Step 2: Activate and Image: Begin acquiring a time-lapse series of images (typically
10,000-40,000 frames with an exposure time of 10-50 ms per frame).

o Simultaneously, apply a low-intensity 561 nm laser (typically 0.01-0.1 kW/cm?) to activate
the Cy3, which in turn reactivates the Alexa Fluor 647. The 647 nm laser remains on at
high power to excite the reactivated reporter dyes.

o Adjust the 561 nm laser power to maintain a sparse density of single-molecule blinking
events in each frame.

o dSTORM Imaging (Standalone Cy3B):

o llluminate the sample with a 561 nm laser at a power density sufficient to induce
photoswitching (typically 1-3 kW/cm?).

o Acquire a time-lapse series of images (10,000-50,000 frames, 10-50 ms exposure time).

o Optionally, a low-power 405 nm laser can be used to assist in the reactivation of Cy3B
from a dark state if the blinking rate decreases over time.

o Data Analysis:

o The acquired image stack is then processed using specialized software to localize the
center of each single-molecule fluorescence event with high precision.

o The final super-resolution image is reconstructed from the coordinates of all localized
molecules.

Visualizations
Experimental Workflow for Cy3-dSTORM

The following diagram illustrates the key steps in a typical AISTORM experiment using Cy3 as
an activator dye.
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Experimental workflow for a Cy3-dSTORM experiment.

Photoswitching Mechanism of Cy3-Activator/Reporter
Pair

This diagram illustrates the principle of photoswitching in a STORM experiment using a Cy3
activator and a reporter dye (e.g., Alexa Fluor 647).

Reporter (On)

(~561 nm)

(~647 nm)

Cy3 (Activator) Reporter (Off)

Click to download full resolution via product page

Photoswitching of a reporter dye facilitated by a Cy3 activator.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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